molecular formula C20H8Br4N2O2 B12650318 Dibenzo(a,h)phenazine-1,8-diol, tetrabromo- CAS No. 31832-27-6

Dibenzo(a,h)phenazine-1,8-diol, tetrabromo-

Cat. No.: B12650318
CAS No.: 31832-27-6
M. Wt: 627.9 g/mol
InChI Key: LIWNTKATTCSPPB-UHFFFAOYSA-N
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Description

Dibenzo(a,h)phenazine-1,8-diol, tetrabromo-: is a complex organic compound with significant interest in various scientific fields. This compound is part of the phenazine family, known for its diverse biological and chemical properties. The molecular formula of dibenzo(a,h)phenazine-1,8-diol is C20H12N2O2, and it is often used as a precursor in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo(a,h)phenazine-1,8-diol typically involves the oxidative cyclization of 1,2-diaminobenzenes with diphenylamines. This process can be catalyzed by palladium (Pd) and often requires specific reaction conditions, such as elevated temperatures and the presence of oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization. The use of microwave-assisted synthesis has also been explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Dibenzo(a,h)phenazine-1,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, chlorine.

Major Products: The major products formed from these reactions include various halogenated derivatives, such as tetrabromo-dibenzo(a,h)phenazine-1,8-diol .

Scientific Research Applications

Chemistry: In chemistry, dibenzo(a,h)phenazine-1,8-diol is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of compounds with specific electronic and photophysical properties .

Biology and Medicine: This compound has shown potential in biological and medicinal research due to its antimicrobial and antitumor properties. It is being studied for its ability to inhibit the growth of certain bacteria and cancer cells .

Industry: In the industrial sector, dibenzo(a,h)phenazine-1,8-diol is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which dibenzo(a,h)phenazine-1,8-diol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it is believed to interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Properties

CAS No.

31832-27-6

Molecular Formula

C20H8Br4N2O2

Molecular Weight

627.9 g/mol

IUPAC Name

7,10,19,22-tetrabromo-16-hydroxy-2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3,6,8,10,12,15,17,19,21-decaen-5-one

InChI

InChI=1S/C20H8Br4N2O2/c21-7-3-8-11(23)6-13-19(17(8)15(28)4-7)26-18-12(24)5-9-10(22)1-2-14(27)16(9)20(18)25-13/h1-6,26-27H

InChI Key

LIWNTKATTCSPPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(C3=C(C2=C1O)N=C4C=C(C5=CC(=CC(=O)C5=C4N3)Br)Br)Br)Br

Origin of Product

United States

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